(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound that features an amino group and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in high yields and with high enantiomeric purity, which is crucial for its applications in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but lacks the amino and chiral centers.
3-trifluoromethyl-1,2,4-triazoles: These compounds contain a trifluoromethyl group and are used in pharmaceutical applications.
Uniqueness
(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and a trifluoromethyl-substituted phenyl ring. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and as a tool in biochemical research.
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1S)-2-amino-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1 |
InChI Key |
VRYRZCFIBXSFEN-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)C(F)(F)F |
Origin of Product |
United States |
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